Tralomethrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.8 mg/L

In acetone, dichloromethane, toluene, xylene >1000; dimethyl sulfoxide >500; ethanol >180 (all in g/L)

Synonyms

Canonical SMILES

Isomeric SMILES

Insecticide Mode of Action Studies

Tralomethrin disrupts the nervous system of insects by targeting sodium channels in their nerve cells. Studying how Tralomethrin interacts with these channels helps researchers understand the insecticide's mechanism of action and develop more targeted insecticides with lower environmental impact [1]. This research also aids in identifying potential resistance mechanisms developed by insects, allowing for the development of strategies to maintain the effectiveness of Tralomethrin and other similar insecticides [2].

[1] Soderlund, D. M., Clark, J. M., Sheets, L. W., Mullen, M. A., & Pichert, A. C. (2005). Mechanisms of pyrethroid insecticide neurotoxicity. Pesticide Biochemistry and Physiology, 80(1), 163-173. [2] Zhao, Y., Li, Z., Liu, Z., & Sun, Y. (2014). Characterization of a sodium channel mutation (T929I) associated with deltamethrin resistance in the brown planthopper, Nilaparvata lugens. Pesticide Biochemistry and Physiology, 118, 122-127.

Insect Behavior and Physiology Studies

Tralomethrin can be used to manipulate insect behavior in a controlled setting. Studies have employed Tralomethrin to investigate how insects navigate, forage, and respond to stimuli [3]. This research provides valuable insights into insect sensory biology and can be used to develop more effective pest management strategies that target these behaviors.

[3] Watanabe, H., Tohne, M., & Matsumoto, T. (2001). Sublethal effects of tralomethrin on the flight performance and foraging activity of the diamondback moth, Plutella xylostella (L.) (Lepidoptera: Plutellidae). Applied Entomology and Zoology, 36(4), 431-437.

Model Organism for Neurotoxicity Research

Due to its specific effects on nerve cells, Tralomethrin can be used as a model compound in studies investigating neurotoxicity. Researchers can use Tralomethrin to induce controlled nervous system dysfunction in model organisms like insects or nematodes and study the resulting effects on behavior, physiology, and gene expression [4]. This research can contribute to our understanding of neurological disorders in humans and other animals.

[4] Chen, J., Wang, Y., & Liu, Y. (2012). Tralomethrin affects learning and memory in Caenorhabditis elegans. Neuroscience Letters, 529(1), 98-102.

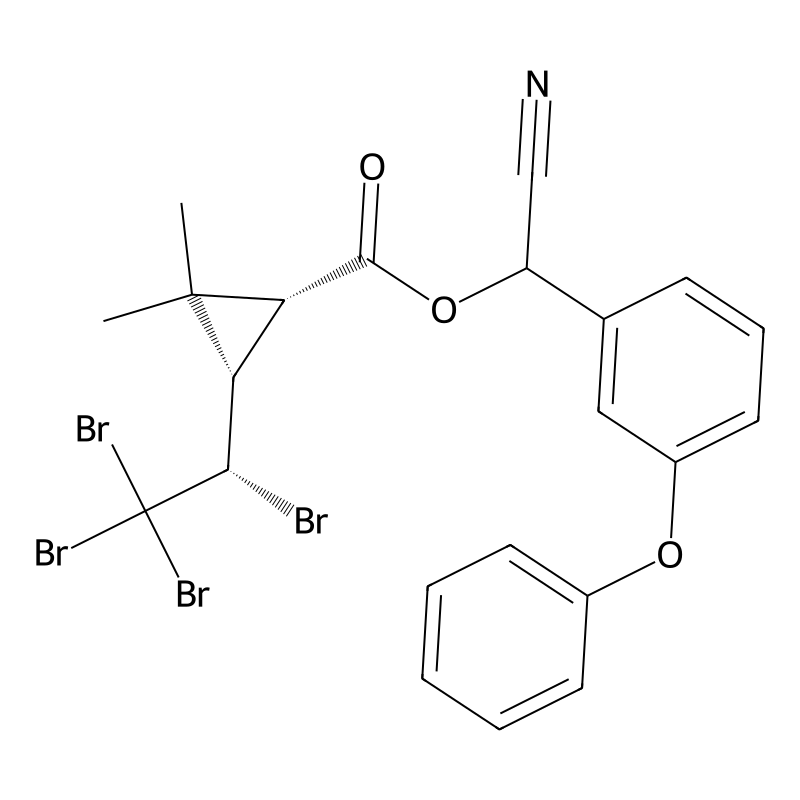

Tralomethrin is a synthetic insecticide belonging to the pyrethroid class, characterized by its potent insecticidal properties. Its chemical formula is , and it is recognized for its effectiveness against a wide range of agricultural pests. Tralomethrin operates primarily by altering the gating kinetics of sodium channels in insect neurons, leading to prolonged depolarization, paralysis, and ultimately death of the insect .

- Oxidation: Under specific conditions, tralomethrin can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, yielding reduced derivatives.

- Substitution: Tralomethrin can participate in substitution reactions where functional groups are replaced by other groups, typically involving halogens or nucleophiles.

These reactions demonstrate tralomethrin's versatility in chemical transformations, which can be utilized in various applications.

Tralomethrin exhibits potent biological activity primarily as an insecticide. Its mechanism of action involves modifying sodium channel kinetics in nerve membranes, which results in increased neuronal excitability. This leads to symptoms such as spasms and paralysis in insects. Research indicates that tralomethrin is effective against pests that have developed resistance to other insecticides, making it a valuable tool in pest management strategies .

The synthesis of tralomethrin typically involves several steps:

- Starting Materials: The synthesis often begins with tetrabromothrin and α-cyano-m-phenoxybenzyl alcohol.

- Reaction Mechanism: The process includes an exchange reaction followed by an addition reaction, leading to the formation of the desired compound.

- Industrial Production: In industrial settings, optimized reaction conditions are employed to maximize yield and purity. Key steps include esterification, bromination, and purification processes .

These methods ensure that tralomethrin can be produced efficiently for commercial use.

Studies on tralomethrin interactions indicate that it may undergo metabolic transformations when administered topically to insects. For instance, it can be debrominated to yield deltamethrin and cypermethrin, which are other pyrethroid compounds . Understanding these interactions is crucial for assessing its efficacy and environmental impact.

Tralomethrin shares similarities with several other pyrethroid insecticides. Here are some notable comparisons:

| Compound Name | Chemical Structure Features | Unique Properties |

|---|---|---|

| Deltamethrin | Lacks tetrabromoethyl group | Effective against a broad spectrum of pests |

| Permethrin | Contains a phenoxy group | Widely used for household pest control |

| Cypermethrin | Features a cyano group | Known for its strong efficacy against lepidopteran pests |

| Lambda-cyhalothrin | Contains a cyano group with different stereochemistry | Highly effective against resistant pest populations |

Tralomethrin's unique tetrabromoethyl structure differentiates it from these compounds, contributing to its higher potency and longer residual activity against certain pests. Its ability to target resistant species further enhances its value in integrated pest management strategies .

IUPAC Nomenclature and Molecular Formula

The International Union of Pure and Applied Chemistry (IUPAC) name for tralomethrin is (S)-α-cyano-3-phenoxybenzyl (1R,3S)-2,2-dimethyl-3-[(RS)-1,2,2,2-tetrabromoethyl]cyclopropanecarboxylate. Its molecular formula is C₂₂H₁₉Br₄NO₃, with a molecular weight of 665.01 g/mol. The structure integrates a cyclopropane ring, a tetrabromoethyl group, and a cyano-phenoxybenzyl ester moiety, which collectively contribute to its insecticidal properties.

Stereochemical Configuration and Isomerism

Tralomethrin is a chiral molecule with four stereocenters, resulting in multiple stereoisomers. The compound exists as two epimeric diastereomers differentiated by the configuration at the monobrominated carbon atom. The active diastereomers are characterized by:

This stereochemical complexity is critical for its interaction with neuronal sodium channels in target organisms.

| Stereochemical Features | Description |

|---|---|

| Cyclopropane ring configuration | 1R,3S |

| α-cyano carbon configuration | S |

| Tetrabromoethyl group | RS epimerism at the monobrominated carbon |

Physicochemical Properties

Solubility and Partition Coefficients

Tralomethrin exhibits low water solubility (0.08 mg/L at 20°C), making it highly hydrophobic. It is soluble in organic solvents such as acetone, toluene, and ethanol. The octanol-water partition coefficient (log Pow) is 4.6, indicating strong lipophilicity and a propensity to accumulate in fatty tissues.

Vapor Pressure and Thermal Stability

The vapor pressure of tralomethrin is 5.0 × 10−13 mmHg at 25°C, classifying it as a non-volatile compound under standard conditions. Its thermal stability is evidenced by a melting point range of 138–148°C, though decomposition occurs at higher temperatures.

Voltage-Gated Sodium Channel Modulation Kinetics

Tralomethrin exerts its neurotoxic effects primarily through modification of voltage-gated sodium channels, which are essential for action potential generation and propagation in excitable cells [1] [2]. The compound belongs to the Type II pyrethroid class, characterized by the presence of an alpha-cyano-3-phenoxybenzyl alcohol moiety [3] [4].

Detailed electrophysiological studies using voltage-clamp techniques on squid giant axons have revealed the specific kinetic modifications induced by tralomethrin. The compound produces characteristic sodium tail currents upon repolarization, which decay with dual exponential kinetics [4]. The fast time constant for tralomethrin-modified channels is 165 ± 110 milliseconds, while the slow time constant extends to 3793 ± 802 milliseconds [4]. These values are significantly longer than those observed with deltamethrin, which exhibits fast and slow time constants of 34 ± 6 milliseconds and 835 ± 282 milliseconds, respectively [4].

The binding characteristics of tralomethrin to sodium channels reveal two distinct binding sites with apparent dissociation constants of 0.06 micrometers and 5 micrometers [4]. This dual binding site pattern distinguishes tralomethrin from deltamethrin, which appears to bind to only one site with an apparent dissociation constant of 0.25 micrometers [4]. These fundamental differences in gating kinetics demonstrate that tralomethrin is intrinsically active in modifying nerve membrane sodium channels, rather than acting solely through conversion to deltamethrin [4].

The voltage dependence of sodium channel activation is altered by tralomethrin, with the compound causing a hyperpolarizing shift in the activation curve [5]. This modification means that sodium channels open at more negative membrane potentials, requiring smaller depolarizing stimuli to trigger channel activation [6]. However, tralomethrin does not significantly alter the voltage dependence of steady-state inactivation, indicating that the inactivation gate function remains largely preserved [5].

Delayed Channel Inactivation and Neuronal Hyperexcitation

The hallmark mechanism underlying tralomethrin neurotoxicity involves the dramatic prolongation of sodium channel opening through delayed inactivation kinetics [5] [6]. Pyrethroids fundamentally disrupt the rapid kinetic transitions between conducting and nonconducting states of voltage-gated sodium channels that are essential for normal action potential generation [5].

Under normal physiological conditions, sodium channels undergo rapid activation followed by fast inactivation within milliseconds. Tralomethrin disrupts this process by preventing the normal closure of sodium channels through both inactivation and deactivation pathways [7]. The compound stabilizes an open conformation of voltage-dependent sodium channels, causing them to remain open for abnormally extended periods [8] [9].

This delayed inactivation process leads to persistent sodium currents that cause sustained membrane depolarization [6] [10]. Type II pyrethroids like tralomethrin produce an even longer delay in sodium channel inactivation compared to Type I compounds, leading to a persistent depolarization of the nerve membrane without repetitive firing [10]. The prolonged opening ultimately results in depolarization-dependent block, where the membrane potential becomes so depolarized that generation of additional action potentials becomes impossible [6].

The molecular basis for delayed inactivation involves the interaction of tralomethrin with specific regions of the sodium channel protein. The compound appears to interfere with the normal conformational changes required for fast inactivation, preventing the inactivation particle from properly occluding the channel pore [11]. Additionally, tralomethrin affects the movement of gating charges, with studies showing reduced net elementary charges transported in the electric membrane field during slow activation of pyrethroid-induced sodium current [12].

State-dependent modification studies reveal that tralomethrin exhibits preferential binding to open sodium channels rather than closed channels [5]. This use-dependent enhancement of channel modification occurs through repeated channel activation, leading to progressive accumulation of modified channels [5]. The phenomenon explains why neuronal activity plays an important role in determining sensitivity to pyrethroid toxicity [13].

Comparative Pharmacology Across Arthropod Species

The neurotoxic potency of tralomethrin varies significantly across different arthropod species, reflecting differences in sodium channel structure, metabolic capacity, and physiological factors [14] [15]. Comprehensive toxicity evaluations demonstrate that arthropods are substantially more sensitive to tralomethrin than other animal taxa [16] [17].

Laboratory studies on vector mosquito species reveal that tralomethrin exhibits good larvicidal activity across multiple genera, with fifty percent lethal concentrations ranging between 7.00 × 10⁻⁶ and 9.10 × 10⁻³ milligrams per liter [14]. The compound shows effective control against Culex quinquefasciatus, Culex tritaeniorhynchus, Culex sitiens, Anopheles stephensi, Anopheles culicifacies, Aedes aegypti, and Armigeres subalbatus [14]. Notably, tralomethrin demonstrates particular efficacy against adult Anopheles culicifacies, with a fifty percent lethal dose of 0.18 micrograms per square centimeter [14].

Resistance patterns in arthropod populations reveal important pharmacological differences. Strains of Culex quinquefasciatus resistant to organophosphate insecticides such as fenthion and malathion show higher tolerance to tralomethrin compared to susceptible strains [14]. This cross-resistance pattern suggests potential shared metabolic resistance mechanisms between different insecticide classes.

Species sensitivity distributions for pyrethroids, including tralomethrin, demonstrate that the freshwater amphipod Hyalella azteca serves as the most sensitive reference species across all pyrethroid compounds tested [16]. When arthropod sensitivities are normalized to Hyalella azteca responses, the fifth percentile hazard concentration for arthropods is 4.8 Hyalella equivalents, compared to 256 Hyalella equivalents for fish species [16]. This fifty-fold difference highlights the enhanced susceptibility of arthropods to pyrethroid neurotoxicity.

Within arthropod groups, sensitivity variations can exceed 1000-fold even within the same taxonomic family [15]. These variations cannot be predicted using ecotoxicity data from closely related species, nor through traditional ecological quality indices [15]. Surface area-to-weight ratio and substrate preference significantly influence tralomethrin sensitivity, with smaller individuals and those preferring coarse substrates showing higher sensitivity [15].

Electrophysiological studies using insect nerve-muscle preparations reveal that tralomethrin per se shows reduced activity compared to deltamethrin at the target site in several species including Heliothis virescens, Chilo partellus, and Spodoptera litura [18]. The compound produces less frequent increases in miniature excitatory postsynaptic potentials at neuromuscular junctions compared to deltamethrin [18]. These findings suggest that much of the observed insecticidal activity of tralomethrin may arise from deltamethrin present as an impurity or from metabolic conversion of tralomethrin to deltamethrin within the insect [18].

The residual activity of tralomethrin varies across arthropod species and environmental conditions. On thatch surfaces, the compound maintains effective control against multiple mosquito species for up to 15 weeks at application rates of 50 milligrams active ingredient per square meter [14]. This extended residual activity contributes to its utility in vector control programs, particularly for malaria prevention.

Purity

Color/Form

Yellow to beige, resinous solid (tech)

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Flash Point

Heavy Atom Count

Density

LogP

Appearance

Melting Point

138-148 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Mechanism of Action

Mode of action of pyrethrum and related cmpd has been studied more in insects and in other invertebrates than in mammals. This action involves ion transport through the membrane of nerve axons and, at least in invertebrates and lower vertebrates, it exhibits a negative temperature coefficient. In both of these important ways and in many details, the mode of action of pyrethrin and pyrethroids resembles that of DDT. Esterases and mixed-function oxidase system differ in their relative importance for metabolizing different synthetic pyrethroids. The same may be true of the constituents of pyrethrum, depending on strain, species, and other factors. /Pyrethroids/

The mode of action of pyrethroids in mammals is the same as in insects, disruption of the voltage-gated sodium channels. Pyrethroids bind to the alpha subunit of the sodium channel and slow the activation (opening), as well as the rate of inactivation (closing) of the sodium channel, leading to a stable hyperexcitable state. Sodium channels then open at more hyperpolarized potentials, and are held open longer, allowing more sodium ions to cross and depolarize the neuronal membrane ... Type II compounds hold the channels open for such long periods that the membrane potential ultimately becomes depolarized to the point at which generation of action potential is not possible (depolarization-dependent block). /Pyrethroid/

Vapor Pressure

3.6X10-11 mm Hg at 25 °C

Pictograms

Irritant;Environmental Hazard

Other CAS

66841-25-6

Metabolism Metabolites

Wikipedia

Use Classification

Methods of Manufacturing

Deltamethrin + bromine (addition)

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Tralomethrin (technical grade) as Class II: moderately hazardous; Main Use: insecticide.

Laboratory grade tralomethrin (>93% a.i.) is a 60:40 mixture of two active diasteroisomers.

Non-phytotoxic when used as directed.

/Pyrethroids/ are modern synthetic insecticides similar chemically to natural pyrethrins, but modified to increase stability in the natural environment. /Pyrethroids/

Analytic Laboratory Methods

Product analysis is by high performance liquid chromatography. Residues may be determined by gas liquid chromatography with electron capture detection.

HPLC determination in water, sediment.

Clinical Laboratory Methods

Storage Conditions

Interactions

Stability Shelf Life

Stable for 6 months at 50 °C. Acidic media reduce hydrolysis and epimerization.

Dates

2: Valverde A, Aguilera A, Rodríguez M, Boulaid M, Soussi-El Begrani M. Pesticide residue levels in peppers grown in a greenhouse after multiple applications of pyridaben and tralomethrin. J Agric Food Chem. 2002 Dec 4;50(25):7303-7. PubMed PMID: 12452649.

3: Valverde A, Aguilera A, Rodríguez M, Boulaid M. What are we determining using gas chromatographic multiresidue methods: tralomethrin or deltamethrin? J Chromatogr A. 2002 Jan 11;943(1):101-11. PubMed PMID: 11820271.

4: Takatsuki S, Nemoto S, Sasaki K, Toyoda M. [Specific determination of deltamethrin and tralomethrin by preparative HPLC and GC-ECD]. Kokuritsu Iyakuhin Shokuhin Eisei Kenkyusho Hokoku. 1997;(115):135-9. Japanese. PubMed PMID: 9641828.

5: Amalraj DD, Vasuki V, Velayudhan R. Tralomethrin (OMS-3048), a new synthetic pyrethroid against vector mosquitoes. Indian J Malariol. 1991 Sep;28(3):141-5. PubMed PMID: 1688021.

6: Brown LD, Narahashi T. Activity of tralomethrin to modify the nerve membrane sodium channel. Toxicol Appl Pharmacol. 1987 Jul;89(3):305-13. PubMed PMID: 2440147.

7: Hue B, Mony L. Actions of deltamethrin and tralomethrin on cholinergic synaptic transmission in the central nervous system of the cockroach (Periplaneta americana). Comp Biochem Physiol C. 1987;86(2):349-52. PubMed PMID: 2882930.